molecular formula C10H8BrN3O3 B2893208 5-(4-bromophenoxy)-1-methyl-4-nitro-1H-imidazole CAS No. 1061999-85-6

5-(4-bromophenoxy)-1-methyl-4-nitro-1H-imidazole

Cat. No.: B2893208
CAS No.: 1061999-85-6
M. Wt: 298.096
InChI Key: ZNEXPAPTIKHSPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Bromophenoxy)-1-methyl-4-nitro-1H-imidazole (CAS: 1061999-85-6) is a nitroimidazole derivative characterized by a bromophenoxy substituent at position 5, a methyl group at position 1, and a nitro group at position 4 of the imidazole ring. Its molecular formula is C₁₀H₈BrN₃O₃, with a molecular weight of 298.09 g/mol .

Properties

IUPAC Name

5-(4-bromophenoxy)-1-methyl-4-nitroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O3/c1-13-6-12-9(14(15)16)10(13)17-8-4-2-7(11)3-5-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEXPAPTIKHSPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1OC2=CC=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenoxy)-1-methyl-4-nitro-1H-imidazole typically involves multiple steps. One common method starts with the bromination of phenol to produce 4-bromophenol . This intermediate is then reacted with 1-methyl-4-nitroimidazole under suitable conditions to form the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenoxy)-1-methyl-4-nitro-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of various substituted imidazole derivatives.

    Reduction: Formation of 5-(4-bromophenoxy)-1-methyl-4-amino-1H-imidazole.

    Oxidation: Formation of oxidized imidazole derivatives.

Mechanism of Action

The mechanism of action of 5-(4-bromophenoxy)-1-methyl-4-nitro-1H-imidazole involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the nitro group can participate in redox reactions . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity: The target compound’s bromophenoxy group is distinct from chloromethylphenyl () or quinoline moieties (). These substituents influence solubility and interaction with biological targets.
  • Nitro Group Prevalence : Nitro groups at position 4 or 5 are common in antimicrobial agents (e.g., metronidazole analogs) .

Physicochemical Properties

Property This compound 4-(4-Bromo-phenyl)-5-iodo-1-methyl-1H-imidazole 2-(4-Bromophenyl)-5-(4-fluorophenyl)-4-(quinoline-4-yl)-1H-imidazole-1-ol
Molecular Weight 298.09 g/mol 362.995 g/mol 468.32 g/mol
Melting Point Not reported Not reported 208–210°C
IR Spectral Data Not available Not available ν 13062.99 (OH), 1587.84 (C=N imidazole)
Solubility Likely low (bulky aromatic groups) Low (iodo substituent) Moderate (quinoline enhances polarity)

Insights :

  • Nitro Groups : The nitro group in the target compound increases polarity but may reduce metabolic stability.
  • Bromophenoxy vs.

Biological Activity

5-(4-Bromophenoxy)-1-methyl-4-nitro-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The compound belongs to the imidazole family, which is known for a variety of biological activities. The structure of this compound includes a bromophenoxy group and a nitro substituent, which are critical for its biological activity. The synthesis typically involves the reaction of 4-bromophenol with 1-methyl-4-nitroimidazole under specific conditions to yield the desired product.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of imidazole derivatives. For instance, compounds structurally similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.

  • In vitro studies : The compound has exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics such as norfloxacin .
CompoundTarget BacteriaMIC (μg/mL)
This compoundS. aureus8
E. coli10
NorfloxacinS. aureus2
E. coli3

Antifungal Activity

The compound also shows antifungal properties, particularly against strains such as Candida albicans. The presence of the nitro group is believed to enhance its efficacy by interfering with fungal cell wall synthesis .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Similar imidazole compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication.
  • Cell Membrane Disruption : The lipophilic nature of the bromophenoxy group may facilitate membrane penetration, leading to cell lysis in susceptible microorganisms.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. Results indicated that this compound not only inhibited bacterial growth but also showed synergistic effects when combined with other antibiotics, enhancing overall efficacy .

In Vivo Studies

In vivo studies have suggested potential anti-inflammatory properties linked to the compound's mechanism of action. For example, a derivative demonstrated significant reduction in inflammation markers in animal models, indicating a possible therapeutic application in inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.